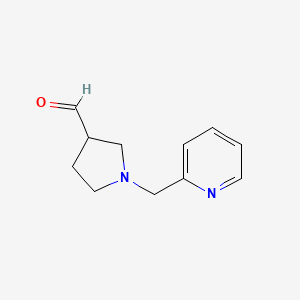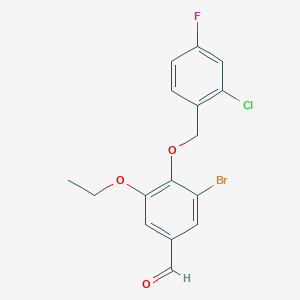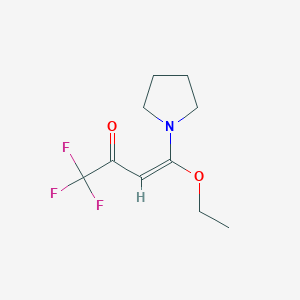
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one typically involves the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with pyrrolidine. The reaction is carried out under inert gas conditions to prevent oxidation and moisture sensitivity. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure high efficiency and safety. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, followed by extraction to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted by other nucleophiles.
Addition Reactions: The compound can undergo 1,2-addition reactions with organozinc compounds.
Cycloaddition Reactions: Heating with triethyl phosphite can lead to [4+2] cycloaddition products.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for ethoxy group substitution reactions.
Organozinc Compounds: Used for 1,2-addition reactions to the carbonyl group.
Triethyl Phosphite: Used for cycloaddition reactions.
Major Products Formed
Substitution Products: Formed by the replacement of the ethoxy group.
Addition Products: Resulting from the addition to the carbonyl group.
Cycloaddition Products: Complex cyclic structures formed through cycloaddition reactions.
Applications De Recherche Scientifique
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various trifluoromethyl-substituted compounds.
Medicinal Chemistry: Potential use in the development of biologically active molecules due to the presence of the pyrrolidine ring.
Peptide Synthesis: Reacts with amino acids to form N-protected amino acids, useful in peptide synthesis.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles, altering the compound’s activity.
Addition to Carbonyl Group: The carbonyl group can undergo addition reactions, leading to new functional groups.
Cycloaddition: Formation of cyclic structures through cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A precursor in the synthesis of the target compound.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Compounds with similar trifluoromethyl and enone structures.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C10H14F3NO2 |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO2/c1-2-16-9(14-5-3-4-6-14)7-8(15)10(11,12)13/h7H,2-6H2,1H3/b9-7+ |
Clé InChI |
MTOBIGWRAORKJY-VQHVLOKHSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCCC1 |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996955.png)
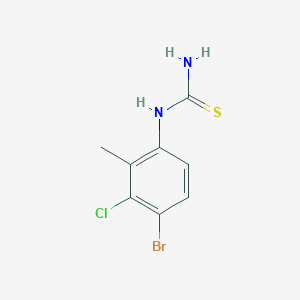
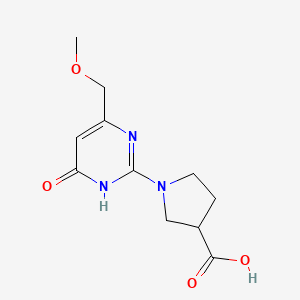
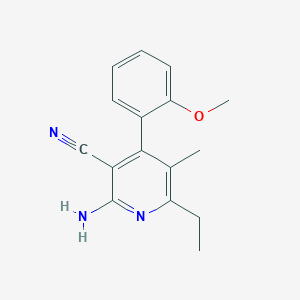
![2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12996993.png)
![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
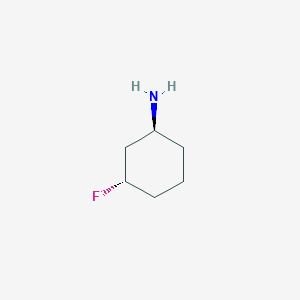
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
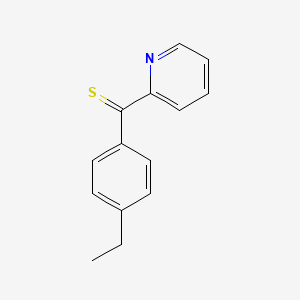
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
